5-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
Description
This compound is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with a 3,5-dimethoxyphenyl group at position 3, a furan-2-yl moiety at position 5, and a 5-oxopentanoic acid chain. Pyrazoline derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The 3,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance binding to hydrophobic pockets in biological targets, while the furan-2-yl group contributes π-orbital interactions. The 5-oxopentanoic acid chain likely improves aqueous solubility compared to non-polar analogs, facilitating pharmacokinetic properties .
Properties
IUPAC Name |
5-[5-(3,5-dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-26-14-9-13(10-15(11-14)27-2)16-12-17(18-5-4-8-28-18)22(21-16)19(23)6-3-7-20(24)25/h4-5,8-11,17H,3,6-7,12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAWBYISRVBOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785762-86-8 | |
| Record name | 5-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The compound primarily targets the active pockets of ERK1 and ERK2 . These are important signaling molecules in cancer cell metastasis.
Mode of Action
The compound interacts with its targets by inhibiting their activity. This results in the suppression of the ERKs/RSK2 signaling pathway. It also inhibits NF-κB transactivation activity.
Biochemical Pathways
The compound affects the ERKs/RSK2 signaling pathway. The downstream effects include the inhibition of cell proliferation, transformation, and cancer cell metastasis. It also results in the suppression of the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2).
Pharmacokinetics
It is known to be soluble in chloroform. Its bioavailability is likely influenced by its solubility and other physicochemical properties.
Result of Action
The molecular and cellular effects of the compound’s action include the dramatic suppression of JB6 Cl41 cell migration enhanced by EGF treatment in a dose-dependent manner. It also results in the inhibition of IκBα phosphorylation at Ser32, leading to the inhibition of NF-κB activation and cell migration.
Biological Activity
5-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid (CAS No. 1785762-86-8) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anti-inflammatory and anticancer effects, supported by recent research findings and case studies.
- Molecular Formula : C20H22N2O6
- Molecular Weight : 386.4 g/mol
- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. The compound in focus has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 3.79 | Growth inhibition |
| SF-268 | 12.50 | Growth inhibition |
| NCI-H460 | 42.30 | Growth inhibition |
These findings suggest that the compound may induce cytotoxic effects and inhibit cell proliferation in cancerous cells, making it a candidate for further development as an anticancer agent .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cancer progression and inflammation. Pyrazole derivatives often modulate pathways such as:
- Inhibition of Cyclin-dependent Kinases (CDKs) : This mechanism is crucial for regulating the cell cycle and promoting apoptosis in cancer cells.
- Blocking Pro-inflammatory Pathways : By inhibiting specific enzymes or receptors involved in inflammation, these compounds can reduce tissue damage and pain associated with inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on MCF7 Cell Line : A recent investigation into the effects of pyrazole derivatives on MCF7 breast cancer cells revealed significant apoptosis induction at concentrations comparable to those observed with established chemotherapeutics .
- Inflammation Model : In animal models of inflammation, pyrazole derivatives exhibited reduced swelling and pain responses, suggesting potential therapeutic applications in treating inflammatory diseases .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant properties: It can scavenge free radicals, which may help in protecting cells from oxidative stress.
- Anti-inflammatory effects: Studies have shown its potential in reducing inflammation markers in various models.
- Anticancer activity: Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines.
Anticancer Research
A notable application of the compound is in the development of anticancer agents. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells. For instance, a study reported significant cytotoxicity against breast cancer cell lines, highlighting its potential as a lead compound for further development .
Neurological Disorders
Research has also explored the compound's neuroprotective effects. It has been shown to mitigate neuronal damage in models of neurodegenerative diseases, suggesting its potential use in treating conditions like Alzheimer's disease .
Cardiovascular Health
The compound has been investigated for its cardiovascular protective effects. In animal models, it demonstrated the ability to lower blood pressure and improve lipid profiles, indicating its potential as a therapeutic agent for managing cardiovascular diseases .
Case Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cells, the compound was found to inhibit cell proliferation significantly. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Neuroprotection
In an experimental model of oxidative stress-induced neurotoxicity, treatment with this compound resulted in reduced neuronal death and improved cognitive function in treated animals compared to controls .
Case Study 3: Cardiovascular Benefits
A recent study involving hypertensive rats showed that administration of the compound led to a marked reduction in systolic blood pressure and improvement in cardiac function metrics over a four-week period .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and reported biological activities:
Key Structural and Functional Differences:
Core Structure: The target compound and analogs in and share a pyrazoline (4,5-dihydro-1H-pyrazole) core, which enhances conformational rigidity compared to non-dihydro pyrazoles (e.g., ). Rigid structures often improve target selectivity .
Replacing the benzo[d][1,3]dioxol-5-yl group () with 3,5-dimethoxyphenyl introduces methoxy substituents instead of a fused dioxole ring, which could modulate electronic properties and metabolic stability.
Biological Activity Trends: Pyrazolines with benzenesulfonamide substituents () exhibit carbonic anhydrase inhibition, suggesting the target compound’s 5-oxopentanoic acid chain may similarly target metalloenzymes.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in , where chalcone precursors react with hydrazine hydrate to form the pyrazoline core. Substituted chalcones (e.g., 3,5-dimethoxycinnamoyl derivatives) would yield the target’s specific substituents.
Q & A
Q. Q1. What are the optimal synthetic routes for 5-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid, and what analytical techniques validate its purity?
Methodological Answer:
- Synthesis : Utilize a Claisen-Schmidt condensation between 3,5-dimethoxyacetophenone and furan-2-carboxaldehyde to form a chalcone intermediate. Cyclize with hydrazine hydrate under reflux (ethanol, 12–24 hours) to form the pyrazoline core. Couple with 5-oxopentanoic acid via carbodiimide-mediated amidation .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via ¹H/¹³C NMR (e.g., pyrazoline NH at δ 8.2–8.5 ppm, furan protons at δ 7.4–7.6 ppm) .
Q. Q2. What biological targets are hypothesized for this compound based on structural analogs?
Methodological Answer:
- The dimethoxyphenyl group suggests potential kinase or topoisomerase inhibition (common in anticancer agents), while the furan moiety may enhance membrane permeability. Compare activity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, referencing pyrazoline derivatives with similar substituents .
- Screen for anti-inflammatory activity via COX-2 inhibition assays, as furan-containing pyrazolines often modulate prostaglandin pathways .
Q. Q3. How does the compound’s stability vary under physiological conditions?
Methodological Answer:
- Conduct accelerated stability studies:
- The pentanoic acid chain may hydrolyze under acidic conditions, requiring formulation with enteric coatings .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Methodological Answer:
- Substituent Variation : Replace dimethoxyphenyl with nitro or trifluoromethyl groups to enhance electron-withdrawing effects. Compare IC₅₀ values in enzyme inhibition assays .
- Scaffold Modification : Substitute the furan ring with thiophene or pyrrole to assess heterocycle effects on bioavailability. Use logP calculations and Caco-2 permeability assays .
Q. Q5. How to resolve contradictions in reported biological activity data for pyrazoline derivatives?
Methodological Answer:
- Data Normalization : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify off-target effects. For example, conflicting cytotoxicity data may arise from differential activation of apoptosis vs. necrosis pathways .
Q. Q6. What computational strategies predict binding modes with potential targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Focus on hydrogen bonding between the pyrazoline NH and Tyr355.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-PPARγ complex; analyze RMSD and binding free energy (MM-PBSA) .
Q. Q7. How to design experiments to validate the compound’s mechanism of action?
Methodological Answer:
- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to hypothesized targets (e.g., PARP1).
- Pathway Analysis : Perform phosphoproteomics (LC-MS/MS) on treated vs. untreated cells to map signaling perturbations (e.g., p53, MAPK pathways) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
